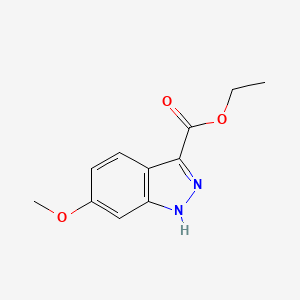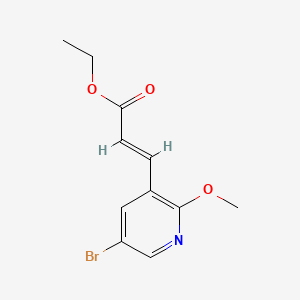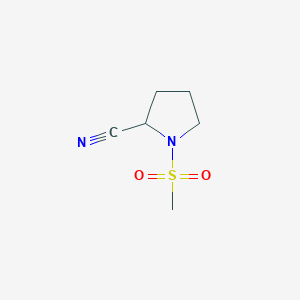
3,3-Dimethyl-2-phenylazetidine
Vue d'ensemble
Description
3,3-Dimethyl-2-phenylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C11H15N. This compound is characterized by its azetidine ring, which is substituted with two methyl groups at the 3-position and a phenyl group at the 2-position. The presence of the azetidine ring imparts significant ring strain, making this compound an interesting subject for chemical research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions in an alkaline aqueous medium. The use of microwave irradiation can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyl-2-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines .
Applications De Recherche Scientifique
3,3-Dimethyl-2-phenylazetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-2-phenylazetidine involves its interaction with molecular targets through its azetidine ring. The ring strain and electronic properties of the azetidine ring make it reactive towards various biological targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
3,3-Dimethylazetidine: Similar to 3,3-Dimethyl-2-phenylazetidine but lacks the phenyl group.
2-Phenylazetidine: Contains a phenyl group but lacks the two methyl groups at the 3-position.
Uniqueness: this compound is unique due to the combination of its azetidine ring with both methyl and phenyl substituents. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in chemical reactions compared to its simpler counterparts .
Propriétés
IUPAC Name |
3,3-dimethyl-2-phenylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12-10(11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZEDNCUGQGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dimethoxy-9H-carbazol-3-yl}-1-ethanone](/img/structure/B1461976.png)
![{2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1461977.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)

![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)




